2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety attached to a 2-methoxyphenyl ring.
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-14-5-3-2-4-13(14)20-15(24)10-26-17-22-21-16(23(17)19)11-6-8-12(18)9-7-11/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKWVLBDFBKUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125218 | |
| Record name | 2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694465-32-2 | |
| Record name | 2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694465-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazole ring.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2-methoxyphenyl acetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the chlorophenyl group are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
Several analogs differ in substituent positions or aromatic ring modifications:
Key Observations :
- Methoxy Position : Shifting the methoxy group from the 2- to 3-position () could modify hydrogen-bonding interactions in biological systems.
- Bulkier Substituents: The 4-phenoxyphenyl group () introduces increased hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Key Observations :
- Solvent Effects : Recrystallization in H₂O:EtOH (1:1) () yields moderate purity, while dioxane () produces higher-melting-point compounds, suggesting improved crystallinity .
- Yield Variability : Yields range from 50% to 95%, influenced by substituent reactivity and purification methods.
Anti-Exudative Activity (Triazole-Furan Derivatives)
- Lead Compounds : Derivatives with electron-withdrawing groups (e.g., nitro, chlorine) on the arylacetamide moiety demonstrated anti-exudative activity surpassing diclofenac sodium (8 mg/kg) at 10 mg/kg doses .
- Structure-Activity Relationship (SAR) : Substitutions at the phenyl ring’s para position (e.g., methoxy, ethyl) enhanced activity, likely due to improved lipophilicity and target affinity .
Antimicrobial and Anti-Inflammatory Activity
- Pyridinyl-Triazole Derivatives : Compounds with pyridin-4-yl groups () showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus, attributed to the triazole-thioether motif’s ability to disrupt microbial membranes .
- Reverse Transcriptase Inhibition: Hydroxyphenyl-substituted triazoles (e.g., AM31 in ) exhibited nanomolar binding affinities (KI = 1.2 nM), outperforming Nevirapine in silico models .
Pharmacokinetic and Physicochemical Predictions
- Solubility: Methoxy and amino groups improve aqueous solubility, whereas chloro and furan groups may reduce it .
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS: 713099-80-0) belongs to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.83 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₅O₂S |
| Molecular Weight | 404.83 g/mol |
| CAS Number | 713099-80-0 |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that those similar to our compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin and ciprofloxacin .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely reported. A study involving the National Cancer Institute's NCI-60 cell line panel revealed that triazole-based compounds exhibited moderate cytotoxicity against several cancer types, including breast and colon cancer . The specific compound under discussion showed promising results in inhibiting cell growth in sensitive cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR of triazole compounds is crucial for optimizing their biological activity. For instance, the presence of electron-donating groups on the phenyl rings has been shown to enhance antimicrobial potency. In particular:
- Substituents on the Triazole Ring : Variations in substituents at positions 4 and 5 of the triazole ring significantly influence biological activity.
- Sulfanyl Group : This functional group appears to play a critical role in enhancing both antimicrobial and anticancer activities by potentially facilitating interactions with biological targets.
Case Studies
- Antimicrobial Efficacy : In a comparative study, various triazole derivatives were synthesized and tested against MRSA strains. The compound demonstrated an MIC lower than many traditional antibiotics, indicating its potential as a novel antimicrobial agent .
- Cytotoxicity Against Cancer Cells : A focused investigation on triazole derivatives revealed that modifications similar to those in our compound resulted in significant cytotoxic effects against MCF-7 breast cancer cells, with inhibition growth percentages exceeding those of standard treatments .
Q & A
Q. What are the critical synthetic steps and reagents for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. Key reagents include hydrazine derivatives, thioureas, and aryl halides. Reaction conditions such as solvent choice (e.g., DMF or ethanol), temperature (60–100°C), and catalysts (e.g., triethylamine) are critical. Purification often requires column chromatography or recrystallization to achieve >95% purity .
Q. How is the compound structurally characterized to confirm its identity and purity?
Characterization employs:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- IR spectroscopy to identify functional groups (e.g., C=O stretch in acetamide at ~1680 cm⁻¹).
- Elemental analysis to validate stoichiometry .
Q. What structural features influence its chemical reactivity?
The triazole ring’s electron-rich nature enables nucleophilic substitution at the sulfanyl group. The 4-chlorophenyl and 2-methoxyphenyl substituents enhance steric bulk, affecting reaction kinetics. The acetamide moiety participates in hydrogen bonding, influencing solubility and target interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Use Design of Experiments (DOE) to systematically vary parameters:
- Temperature : Higher temps (80–100°C) accelerate triazole cyclization but may degrade sensitive groups.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst loading : 10–15 mol% triethylamine optimizes amide bond formation .
Q. What computational strategies predict its biological activity and binding modes?
- Molecular docking (AutoDock Vina) to simulate interactions with targets like kinases or GPCRs.
- Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns.
- QSAR models to correlate substituent electronic properties (Hammett constants) with activity .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Re-evaluate assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times may explain variability.
- Verify compound purity : Use HPLC to confirm >98% purity, as impurities (e.g., unreacted intermediates) can skew results.
- Cross-validate with orthogonal assays : Compare enzymatic inhibition data with cell viability results .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with halogens (F, Br), alkyl chains, or heterocycles at the 4-chlorophenyl position.
- Bioactivity testing : Measure IC₅₀ values against target enzymes (e.g., COX-2) and compare with parent compound.
- Data tabulation :
| Substituent (R) | Enzyme Inhibition (%) | LogP |
|---|---|---|
| 4-Cl | 85 ± 3 | 3.2 |
| 4-F | 72 ± 5 | 2.9 |
| 4-OCH₃ | 60 ± 4 | 2.5 |
Q. How to assess stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C and monitor via HPLC over 24 hours.
- Metabolic stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂).
- Photostability : Expose to UV-Vis light (300–800 nm) and track decomposition .
Q. What analytical methods detect degradation products or impurities?
- LC-MS/MS with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).
- Forced degradation studies : Heat (60°C), oxidize (H₂O₂), or hydrolyze (acid/base) to identify labile sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
